![molecular formula C19H18N4O2S2 B10999157 N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10999157.png)
N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(2E)-6-Methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring via a carboxamide linkage in an E-configuration. The benzothiazole moiety is substituted with a methoxy group at position 6, while the thiazole ring bears a propyl group at position 4 and a pyrrole substituent at position 2.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises two heterocyclic cores: a 6-methoxy-1,3-benzothiazole moiety and a 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide unit. Retrosynthetically, the compound dissects into:
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Benzothiazole fragment : Synthesized via cyclocondensation of 2-amino-6-methoxybenzothiazole.
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Thiazole-carboxamide fragment : Constructed through Hantzsch thiazole synthesis, followed by pyrrole substitution and carboxamide formation.
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Imine linkage : Formed via Schiff base condensation between the benzothiazole amine and the thiazole-carboxamide carbonyl .
Synthesis of the Benzothiazole Fragment
Preparation of 2-Amino-6-methoxybenzothiazole
The benzothiazole core is synthesized from 4-methoxyaniline (1 ) through a two-step process:
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Thiocyanation : Treatment of 1 with ammonium thiocyanate and bromine in acetic acid yields 2-amino-6-thiocyanato-1,3-benzothiazole (2 ) (Scheme 1) .
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Demethylation and cyclization : Hydrolysis of 2 under alkaline conditions (NaOH, ethanol/H₂O) generates 2-amino-6-methoxy-1,3-benzothiazole (3 ) in 78% yield .
Reaction Conditions :
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Temperature: 80°C (thiocyanation), 60°C (hydrolysis)
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Catalyst: None (thiocyanation), NaOH (hydrolysis)
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Solvent: Acetic acid (thiocyanation), ethanol/water (hydrolysis)
Synthesis of the Thiazole-Carboxamide Fragment
Hantzsch Thiazole Synthesis
The 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (6 ) is prepared via:
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Formation of α-bromoketone : Reaction of 3-pentanone with bromine in acetic acid yields 2-bromo-3-pentanone (4 ).
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Cyclocondensation : 4 reacts with thiourea and pyrrole-1-carboximidamide in ethanol under reflux to form ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate (5 ) (72% yield) .
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Hydrolysis : 5 is saponified with NaOH (2M, ethanol/H₂O) to yield carboxylic acid 6 (85% yield) .
Key Spectral Data for 6 :
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.45 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.78 (q, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 6.25 (s, 2H, pyrrole-H), 7.12 (s, 1H, thiazole-H).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Amide Bond Formation
Activation of Carboxylic Acid
Carboxylic acid 6 is converted to its acyl chloride (7 ) using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (85% yield) .
Coupling with Benzothiazole Amine
Acyl chloride 7 reacts with 2-amino-6-methoxy-1,3-benzothiazole (3 ) in anhydrous DCM with triethylamine (TEA) as a base, yielding the intermediate amide 8 (N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide) in 68% yield .
Optimization Note :
Formation of the Imine Linkage
Schiff Base Condensation
The imine (E)-configuration is established via condensation of amide 8 with formaldehyde in methanol under acidic conditions (HCl, 60°C), yielding the target compound in 75% yield .
Stereochemical Control :
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The E-configuration is favored due to steric hindrance between the benzothiazole methoxy group and the thiazole propyl chain.
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Confirmed by NOESY NMR: Absence of nuclear Overhauser effect between benzothiazole C6-OCH₃ and thiazole C4-CH₂CH₂CH₃ .
Analytical Characterization
Spectroscopic Data
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HRMS (ESI-TOF) : m/z calcd for C₂₁H₂₀N₄O₂S₂ [M+H]⁺: 447.0956; found: 447.0958.
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¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 162.3 (C=N), 154.1 (benzothiazole C2), 148.9 (thiazole C2), 121.8 (pyrrole C2/C5).
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Melting Point : 214–216°C (decomposition).
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Initial studies indicate that N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits significant antimicrobial activity. This is particularly relevant in the development of new antibiotics in response to increasing antibiotic resistance.
Antitumor Activity
Research suggests that this compound may possess antitumor properties. The benzothiazole and thiazole components can interact with various biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents.
Anti-inflammatory Effects
The presence of the thiazole ring indicates potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit cyclooxygenase enzymes, making them candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Potential Effects | References |
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Antimicrobial | Effective against various bacterial strains | , |
Antitumor | Inhibits tumor cell proliferation | , |
Anti-inflammatory | Reduces inflammation markers | , |
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various benzothiazole derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that modifications at specific positions could enhance activity further.
Case Study: Anticancer Potential
Research involving the evaluation of thiazole derivatives indicated that compounds with structural similarities to this compound exhibited promising results in inhibiting cell growth in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of thiazole-carboxamide derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Biological Activity
N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Benzothiazole moiety : Known for its versatile biological activities.
- Pyrrole substituent : Enhances the compound's interaction with biological targets.
- Thiazole ring : Contributes to the overall stability and reactivity.
Molecular Formula : C16H18N6O2S
Molecular Weight : 358.4 g/mol
Antimicrobial Properties
Initial studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The benzothiazole core is particularly noted for its antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
Antitumor Activity
Research has shown that this compound may possess anticancer properties. The presence of both benzothiazole and thiazole functionalities is associated with the inhibition of tumor cell proliferation. Studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound targets key biological pathways through enzyme inhibition or receptor modulation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Core : Utilizing appropriate precursors to create the benzothiazole structure.
- Introduction of the Pyrrole Group : This step involves coupling reactions to attach the pyrrole moiety.
- Formation of the Thiazole Ring : Finalizing the structure by forming the thiazole ring through cyclization reactions.
Each step requires optimization to achieve high yields and purity in the final product .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis of this compound involves multi-step protocols, including condensation reactions between thiazole and benzothiazole precursors. Key steps include:
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while toluene improves cyclization efficiency .
- Catalysts : Triethylamine or pyridine is used to deprotonate intermediates, accelerating amide bond formation .
Yield optimization requires monitoring via thin-layer chromatography (TLC) and iterative adjustment of stoichiometric ratios .
Q. How is structural characterization performed for this compound?
A combination of analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrrole protons at δ 6.5–7.0 ppm) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for screening this compound?
Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the thiazole-pyrrole scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies include:
- Substituent variation : Modifying the propyl chain (e.g., branching, fluorination) to enhance lipophilicity or metabolic stability .
- Heterocycle replacement : Swapping pyrrole with imidazole or indole to alter binding interactions .
- Bioisosteric substitutions : Replacing the methoxy group with trifluoromethoxy to improve pharmacokinetics .
Reference structural analogs from (e.g., substituent effects on anticancer activity) to guide design .
Q. What computational methods are effective for predicting binding modes and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or COX-2. The benzothiazole moiety often anchors in hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) to assess conformational flexibility .
- Quantum Mechanical (QM) Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How should contradictory data in biological assays be resolved?
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
- Off-target profiling : Use proteome-wide screening (e.g., kinase inhibitor panels) to identify unintended interactions .
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to variability .
Q. What strategies mitigate degradation during in vitro and in vivo studies?
- Stability assays : Monitor compound integrity in PBS (pH 7.4) and liver microsomes via LC-MS .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance plasma stability .
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to protect against enzymatic degradation .
Q. Methodological Tables
Table 1. Key Structural Analogs and Biological Activities
Compound Feature | Modification | Observed Activity | Reference |
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Propyl → Cyclopropyl | Enhanced rigidity | Improved kinase inhibition | |
Methoxy → Trifluoromethoxy | Increased electronegativity | Higher metabolic stability | |
Pyrrole → Indole | Expanded π-system | Stronger DNA intercalation |
Table 2. Common Contradictions and Resolution Workflows
Properties
Molecular Formula |
C19H18N4O2S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2S2/c1-3-6-14-16(27-19(21-14)23-9-4-5-10-23)17(24)22-18-20-13-8-7-12(25-2)11-15(13)26-18/h4-5,7-11H,3,6H2,1-2H3,(H,20,22,24) |
InChI Key |
IPEAALJDSSMGKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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